(2Z)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid
Overview
Description
(2Z)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C12H13NO5 and its molecular weight is 251.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
N-Phenylmaleamic Acid Properties
The study on N-Phenylmaleamic acid highlights its planar molecular structure and the presence of intramolecular hydrogen bonds. It also describes how adjacent molecules are linked by N—H⋯O hydrogen bonds forming a flat ribbon structure along the axis of the monoclinic unit cell. This structural information could be essential in understanding the chemical behavior and potential applications of similar compounds, including (2Z)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid (Lo & Ng, 2009).
Analgesic Activity
Substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids, similar in structure to the compound , have been synthesized and observed to exhibit significant analgesic activity. This suggests potential pharmaceutical applications for similar compounds (Шипиловских et al., 2013).
Inhibitors of Kynurenine-3-Hydroxylase
A series of compounds, including 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, were identified as potent inhibitors of kynurenine-3-hydroxylase. This enzyme is involved in tryptophan metabolism, and its inhibition has implications in neuroprotective therapies. These compounds have shown significant inhibition potency, which might suggest the potential of this compound in similar applications (Drysdale et al., 2000).
Oxovanadium(IV) Chelates
The paper on oxovanadium(IV) chelates discusses their synthesis and characterization, including electrochemical studies. The complexes, involving carboxyamide derivatives similar to this compound, exhibit specific geometric structures and electrochemical properties (Reddy et al., 2006).
Anticonvulsant Screening
The anticonvulsant activity of isomeric forms of a compound structurally related to this compound was evaluated, showcasing the pharmacological potential of such compounds in the treatment of epilepsy (Ahmadu et al., 2019).
Properties
IUPAC Name |
4-(2,5-dimethoxyanilino)-4-oxobut-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-17-8-3-4-10(18-2)9(7-8)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOSAGWQXISENW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343034 | |
Record name | 3-(2,5-Dimethoxy-phenylcarbamoyl)-acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71603-05-9 | |
Record name | 3-(2,5-Dimethoxy-phenylcarbamoyl)-acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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